2-Bromo-3,4-difluoroanisole
Overview
Description
2-Bromo-3,4-difluoroanisole is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of inhibitors for cyclin-dependent kinases .
Mode of Action
It is used in the synthesis of difluorophenacyl analogs, which are known to inhibit cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest.
Result of Action
As it is used in the synthesis of inhibitors for cyclin-dependent kinases , it may contribute to cell cycle arrest and apoptosis when these inhibitors interact with their targets.
Biochemical Analysis
Biochemical Properties
2-Bromo-3,4-difluoroanisole plays a significant role in biochemical reactions, primarily as an inhibitor of specific kinases. It interacts with enzymes such as cyclin-dependent kinases and p38 MAP kinase. These interactions are crucial for regulating cell cycle progression and inflammatory responses. The compound’s inhibitory action on these enzymes is due to its ability to bind to the active sites, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cyclin-dependent kinases, it can halt cell cycle progression, leading to cell cycle arrest. Additionally, its inhibition of p38 MAP kinase affects inflammatory signaling pathways, reducing the expression of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. It binds to the active sites of cyclin-dependent kinases and p38 MAP kinase, leading to enzyme inhibition. This binding prevents the enzymes from interacting with their natural substrates, thereby blocking phosphorylation and subsequent downstream signaling events. Additionally, the compound may influence gene expression by altering transcription factor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or acids. Long-term studies have shown that its inhibitory effects on enzymes can persist, leading to sustained changes in cellular function. The extent of these effects may diminish over time due to compound degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are observed, where a certain dosage is required to achieve the desired inhibitory effect without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are eventually excreted from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm or nucleus, where it exerts its inhibitory effects. The compound’s distribution can influence its accumulation and overall efficacy in inhibiting target enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus to inhibit nuclear kinases or remain in the cytoplasm to target cytoplasmic enzymes. Its localization can affect its inhibitory potency and overall cellular impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-difluoroanisole can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-difluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is a standard coupling partner in metal-catalyzed coupling reactions such as Heck, Suzuki, and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or copper catalysts are often used along with ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .
Scientific Research Applications
2-Bromo-3,4-difluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroanisole: Similar in structure but with only one fluorine atom.
4-Bromo-3,5-difluoroanisole: Another difluoroanisole derivative with different substitution positions
Uniqueness
2-Bromo-3,4-difluoroanisole is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
3-bromo-1,2-difluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMXYABVLJGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648643 | |
Record name | 2-Bromo-3,4-difluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935285-66-8 | |
Record name | 2-Bromo-3,4-difluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,4-difluoro-1-methoxy-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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